molecular formula C15H14Cl2N2O B5140300 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea

1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B5140300
M. Wt: 309.2 g/mol
InChI Key: JHHFBOCTYIVIIF-UHFFFAOYSA-N
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Description

Significance of Substituted Urea (B33335) Scaffolds in Bioactive Molecules

Substituted urea scaffolds are of paramount importance in the fields of chemical biology and medicinal chemistry. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile structural motif capable of forming multiple hydrogen bonds. This allows molecules containing this scaffold to effectively interact with biological targets such as enzymes and receptors. The ability to readily modify the substituents on the nitrogen atoms provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile. A wide array of drugs and biologically active compounds across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders, incorporate the substituted urea scaffold, underscoring its broad utility in drug design and development.

Historical Context of Urea-Based Compounds in Scientific Research

The journey of urea in scientific research began with its isolation from urine by Hilaire Rouelle in 1773. However, a pivotal moment in the history of chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate. This landmark achievement is widely regarded as the dawn of modern organic chemistry, as it debunked the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. In the realm of medicine, the therapeutic potential of urea derivatives was recognized in the early 20th century with the development of barbiturates, a class of sedative-hypnotics derived from the reaction of urea and malonic acid. Since then, the exploration of urea-based compounds has expanded exponentially, leading to the discovery of numerous synthetic derivatives with diverse biological activities.

Overview of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea as a Focus of Investigation

The focal point of this article is the chemical compound this compound. This molecule is a disubstituted urea, featuring a 3,4-dichlorophenyl group attached to one nitrogen atom and a 1-phenylethyl group on the other. The presence of the dichlorophenyl moiety is a common feature in a number of biologically active compounds, including herbicides and kinase inhibitors. The 1-phenylethyl group introduces a chiral center, suggesting that the stereochemistry of this compound could play a role in its biological activity.

Currently, the most well-documented application of this compound is as a selective herbicide. Its mechanism of action is believed to involve the inhibition of photosynthesis in target plant species.

Physicochemical Properties of this compound

Property Value
CAS Number 32738-89-9
Molecular Formula C15H14Cl2N2O
Molecular Weight 309.19 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water (predicted)
LogP 4.2 (predicted)

Research Gaps and Rationale for Further Investigation of this compound

Despite its established use as a herbicide, there is a significant lack of publicly available research on other potential biological activities of this compound. The structural similarities to other dichlorophenyl urea derivatives that have been investigated for their anticancer properties provide a strong rationale for exploring this compound's potential in oncology. For instance, compounds like 1,3-bis(3,5-dichlorophenyl) urea have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov

The presence of a chiral center in the 1-phenylethyl moiety suggests that the individual enantiomers of this compound may exhibit different biological activities and potencies. However, studies on the synthesis and differential activities of the (R)- and (S)-enantiomers are currently absent from the scientific literature.

Further research is warranted to synthesize and characterize the enantiomers of this compound and to screen them for a broader range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. Such investigations could potentially uncover novel therapeutic applications for this otherwise narrowly studied molecule.

Biological Activities of Structurally Related Dichlorophenyl Urea Derivatives

Compound Biological Activity
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) Herbicide, inhibits photosynthesis. ias.ac.in
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) Anticancer, induces apoptosis in melanoma and lung cancer cells. nih.govnih.gov
Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) Herbicide, potential endocrine disruptor.
Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea) Herbicide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10(11-5-3-2-4-6-11)18-15(20)19-12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHFBOCTYIVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization of 1 3,4 Dichlorophenyl 3 1 Phenylethyl Urea and Analogues

Established Synthetic Pathways for Urea (B33335) Derivatives

The formation of the urea linkage can be achieved through a variety of synthetic strategies, ranging from classical methods developed in the early days of organic chemistry to more sophisticated contemporary techniques.

Classical Approaches for Urea Formation

Historically, the synthesis of ureas involved harsh reagents and conditions. One of the most traditional methods for generating both symmetrical and unsymmetrical ureas involves the use of phosgene (B1210022) (COCl₂) or its less hazardous solid equivalent, triphosgene. In this approach, a primary or secondary amine is reacted with phosgene to form a carbamoyl (B1232498) chloride or an isocyanate intermediate. This intermediate is then treated with a second amine to yield the desired urea derivative. While effective, the extreme toxicity of phosgene has driven the development of safer alternatives.

Other classical methods include the reaction of amines with alkali metal cyanates to produce N-substituted ureas. Furthermore, the reaction of primary amines directly with urea at elevated temperatures can produce symmetrical N,N'-disubstituted ureas through the elimination of ammonia. google.com

Contemporary Methods Utilizing Amines and Isocyanates

The most prevalent and versatile method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. acs.org This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group forms the urea bond directly. The required isocyanate precursors can be sourced commercially or synthesized, often through the phosgenation of a primary amine. google.com

To circumvent the hazards of phosgene, various phosgene equivalents have been developed. Reagents like N,N'-Carbonyldiimidazole (CDI) are crystalline solids that are safer to handle and react with amines to form an activated carbamoyl intermediate, which subsequently reacts with another amine to furnish the urea. Other alternatives include the use of dialkyl or diaryl carbonates, which react with amines to produce ureas, though often requiring more forcing conditions. scispace.com

Table 1: Comparison of Common Urea Synthesis Methods
MethodKey ReagentsPrimary IntermediateAdvantagesDisadvantages
PhosgenationAmine, Phosgene (COCl₂)Isocyanate/Carbamoyl chlorideVersatile, high yieldExtremely toxic reagent
Isocyanate-Amine AdditionIsocyanate, AmineDirect reactionMild conditions, high yield, commonRequires pre-formed isocyanate
CDI CouplingAmines, N,N'-CarbonyldiimidazoleCarbamoylimidazoleSafer than phosgene, solid reagentStoichiometric byproduct
Curtius RearrangementCarboxylic acid, Azide (B81097) source, AmineAcyl azide, IsocyanatePhosgene-free, stereoretentionPotentially explosive azide intermediate

Modified Curtius Rearrangement Applications

The Curtius rearrangement is a powerful, phosgene-free method for converting carboxylic acids into primary amines, carbamates, or ureas. nih.gov The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas. nih.gov This in situ generated isocyanate can then be trapped by an amine to form an unsymmetrical urea. nih.gov

Modifications to the classical Curtius rearrangement have led to convenient one-pot procedures. For instance, using diphenylphosphoryl azide (DPPA), a carboxylic acid can be directly converted to the corresponding acyl azide, which then rearranges to the isocyanate upon heating. The subsequent addition of an amine to the reaction mixture yields the urea derivative without the need to isolate the potentially hazardous azide or isocyanate intermediates. acs.org Microwave-assisted one-pot tandem syntheses via the Curtius rearrangement have been shown to be extremely rapid (1–5 minutes) and produce ureas in good to excellent yields. acs.org This method is advantageous as it avoids the hydrolysis of the isocyanate intermediate, which can be a problem in other procedures. acs.org

Specific Synthesis of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea

The logical synthetic route involves the reaction of 3,4-dichlorophenyl isocyanate with 1-phenylethylamine (B125046) .

Reaction Scheme:

Cl₂C₆H₃-N=C=O + H₂N-CH(CH₃)C₆H₅ → Cl₂C₆H₃-NH-C(O)-NH-CH(CH₃)C₆H₅

Procedure: In a typical procedure, 1-phenylethylamine (either as a racemate or a specific enantiomer) would be dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). To this solution, an equimolar amount of 3,4-dichlorophenyl isocyanate, dissolved in the same solvent, is added dropwise at room temperature or under cooling. nih.gov The reaction is generally exothermic and proceeds rapidly. After the addition is complete, the mixture is stirred at room temperature for a period ranging from a few hours to overnight to ensure complete conversion.

The product, being a solid, often precipitates from the reaction mixture. The crude product can be isolated by filtration. Further purification can be achieved by washing the solid with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials, followed by recrystallization from a suitable solvent system such as ethanol (B145695) or ethyl acetate/hexane.

Chemical Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of both the dichlorophenyl and phenylethyl moieties.

Mass Spectrometry (MS): To determine the molecular weight of the compound, which is 309.2 g/mol for the molecular formula C₁₅H₁₄Cl₂N₂O. smolecule.com

Infrared Spectroscopy (IR): To identify key functional groups, particularly the characteristic C=O stretch of the urea carbonyl (typically around 1630-1660 cm⁻¹) and the N-H stretching vibrations (around 3300 cm⁻¹).

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues can be readily accomplished by varying the amine and isocyanate starting materials, allowing for systematic exploration of structure-activity relationships.

Preparation of N,N'-Disubstituted Urea Derivatives

The preparation of N,N'-disubstituted ureas is a broad field with numerous established protocols. These compounds can be either symmetrical (R-NH-CO-NH-R) or unsymmetrical (R-NH-CO-NH-R').

Symmetrical N,N'-Disubstituted Ureas: A convenient method for synthesizing symmetrical ureas involves the microwave-promoted reaction of a primary amine with urea in a high-boiling solvent like N,N-dimethylacetamide (DMAC). ijcce.ac.irijcce.ac.ir This method avoids hazardous reagents and often provides the desired products in high yields after short reaction times. ijcce.ac.ir Another approach utilizes ethylene (B1197577) carbonate and a primary amine in the presence of a solid catalyst like calcium oxide. scispace.com

Unsymmetrical N,N'-Disubstituted Ureas: The synthesis of unsymmetrical ureas, such as the title compound, predominantly relies on the amine-isocyanate coupling method described in section 2.1.2. A wide variety of commercially available or readily synthesized amines and isocyanates can be combined to create large libraries of diverse urea derivatives. nih.govmdpi.com

An alternative route employs reagents like benzotriazole-1-carboxamide, which reacts with primary and secondary amines under mild conditions to afford mono- and N,N-disubstituted ureas in good yields (61-96%). umich.edu This method is notable for its simple purification process and suitability for solid-phase synthesis. umich.edu

Table 2: Examples of Synthesized N,N'-Disubstituted Ureas
Amine ReactantIsocyanate / Carbonyl SourceProductYield (%)Reference
p-ToluidineUrea (Microwave)N,N'-Di-p-tolyl urea91% ijcce.ac.ir
BenzylamineUrea (Microwave)N,N'-Dibenzyl urea85% ijcce.ac.ir
BenzylamineBenzotriazole-1-carboxamideN-Benzylurea93% umich.edu
DibutylamineBenzotriazole-1-carboxamideN,N-Dibutylurea94% umich.edu
Aniline1-[Isocyanato(phenyl)methyl]adamantane(±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea- mdpi.com

Stereoselective Synthesis of Chiral Phenylethyl Urea Analogues

The synthesis of chiral ureas, including this compound, necessitates stereoselective methods to obtain enantiomerically pure or enriched products. A primary strategy involves the use of chiral starting materials, particularly chiral amines, which guide the stereochemical outcome of the reaction.

The most common approach for synthesizing chiral phenylethyl urea analogues is the reaction between a chiral amine and an isocyanate. For the target compound, this involves reacting enantiomerically pure (R)- or (S)-α-phenylethylamine with 3,4-dichlorophenyl isocyanate. The chirality of the resulting urea is directly derived from the starting amine. nih.gov The α-phenylethylamine acts as a chiral auxiliary, a molecule that directs the stereoselectivity of the reaction to favor one diastereomer or enantiomer over others. researchgate.net

The general reaction is as follows:

Step 1: Formation of Isocyanate: 3,4-dichloroaniline (B118046) is treated with phosgene or a phosgene equivalent (like triphosgene) to form 3,4-dichlorophenyl isocyanate.

Step 2: Urea Formation: The 3,4-dichlorophenyl isocyanate is then reacted with an enantiomerically pure form of 1-phenylethylamine ((R)- or (S)-1-phenylethylamine). This nucleophilic addition reaction is typically high-yielding and proceeds with retention of configuration at the chiral center of the amine.

This method is widely applicable for creating a library of chiral ureas by varying the substituents on both the phenyl isocyanate and the chiral amine. researchgate.netbiointerfaceresearch.com Organocatalysts, such as chiral thioureas, have also been employed in dynamic kinetic resolution processes to synthesize chiral compounds, showcasing another advanced methodology for achieving high stereoselectivity. mdpi.com

Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for the structural analysis of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide distinct information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The approximate chemical shifts (δ) in parts per million (ppm) are predicted based on analogous structures. biointerfaceresearch.commdpi.com

Aromatic Protons: The protons on the 3,4-dichlorophenyl ring typically appear as a complex multiplet or distinct doublets and doublet of doublets in the downfield region (δ 7.0-7.6 ppm). The protons on the monosubstituted phenyl ring of the phenylethyl group would also resonate in this region (δ 7.2-7.4 ppm).

Urea N-H Protons: The two N-H protons of the urea linkage would appear as distinct signals, often broadened, in the range of δ 5.5-9.0 ppm. Their exact position is sensitive to solvent, concentration, and temperature.

Phenylethyl CH Proton: The methine (CH) proton adjacent to the phenyl group and the nitrogen atom is a key signal, typically appearing as a quintet or multiplet around δ 4.9-5.1 ppm.

Phenylethyl CH₃ Protons: The methyl (CH₃) protons of the phenylethyl group would resonate as a doublet in the upfield region, typically around δ 1.4-1.6 ppm, due to coupling with the adjacent CH proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbonyl (C=O) carbon of the urea group is highly deshielded and appears as a characteristic signal in the range of δ 154-158 ppm. rsc.org

Aromatic Carbons: The carbons of the two aromatic rings resonate in the δ 118-145 ppm region. The carbons bonded to chlorine atoms (C-Cl) in the dichlorophenyl ring would show distinct chemical shifts.

Phenylethyl Carbons: The methine (CH) carbon would appear around δ 49-52 ppm, while the methyl (CH₃) carbon would be found in the more upfield region of δ 20-25 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Urea C=O-154 - 158
Aromatic C-H / C7.0 - 7.6118 - 145
Urea N-H5.5 - 9.0-
Phenylethyl CH4.9 - 5.149 - 52
Phenylethyl CH₃1.4 - 1.620 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show several characteristic absorption bands. docbrown.inforesearchgate.net

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. biointerfaceresearch.com

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected between 1630 and 1680 cm⁻¹. This is a highly characteristic peak for ureas. researchgate.netpw.edu.pl

N-H Bending (Amide II band): The N-H bending vibration, often coupled with C-N stretching, appears in the 1550-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are typically observed in the 1400-1470 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibrations for the C-Cl bonds are expected in the fingerprint region, typically below 850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching (Amide I)1630 - 1680
N-HBending (Amide II)1550 - 1620
Aromatic C=CStretching1450 - 1600
C-NStretching1400 - 1470
C-ClStretching< 850

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

For this compound (molecular formula: C₁₅H₁₄Cl₂N₂O), the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways: libretexts.orgchemguide.co.uk

Alpha-Cleavage: Cleavage of the bond between the methine carbon and the phenyl group of the phenylethyl moiety, leading to the formation of a stable benzylic cation.

Cleavage at the Urea Linkage: The C-N bonds of the urea group are susceptible to cleavage. Fragmentation can occur on either side of the carbonyl group.

Cleavage of the N-(phenylethyl) bond can generate a [C₈H₉NH]⁺ fragment and a [C₇H₃Cl₂NCO]⁺ fragment.

Cleavage of the N-(dichlorophenyl) bond can yield a [C₆H₃Cl₂NH]⁺ fragment and a [C₈H₉NCO]⁺ fragment.

McLafferty Rearrangement: While less common for this specific structure, rearrangements can sometimes occur.

The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the identity and structure of the compound. nih.govresearchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Fragment IonProposed StructureSignificance
[M]⁺C₁₅H₁₄Cl₂N₂O⁺Molecular Ion
[M - C₈H₉N]⁺C₇H₅Cl₂NO⁺Loss of phenylethylamine moiety
[M - C₇H₃Cl₂N]⁺C₈H₁₁NO⁺Loss of dichlorophenylamine moiety
[C₈H₉]⁺C₆H₅-CH-CH₃⁺Phenylethyl cation
[C₆H₃Cl₂]⁺Dichlorophenyl cationDichlorophenyl fragment

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl 3 1 Phenylethyl Urea Derivatives

Impact of Substitutions on the Dichlorophenyl Moiety on Biological Activity

The 3,4-dichlorophenyl group plays a crucial role in the interaction of these urea (B33335) derivatives with their biological targets. The position of the halogen atoms and the electronic properties of other substituents on this phenyl ring can significantly modulate the compound's activity.

The specific placement of the chlorine atoms on the phenyl ring is a critical determinant of biological efficacy. While direct SAR studies on 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea are not extensively documented in publicly available literature, insights can be drawn from related phenylurea derivatives. For instance, in a series of phenyl urea compounds developed as IDO1 inhibitors, substitution at the para-position of the phenyl ring was found to be favorable for activity. nih.gov In contrast, compounds with substitutions at the ortho- or meta-positions lost all inhibitory activity. nih.gov This suggests that the 4-chloro substitution in the parent compound is likely important for its biological profile.

Furthermore, studies on other biologically active molecules have shown that meta- and para-substitutions on a phenyl ring can lead to enhanced antibacterial and antifungal activities compared to ortho-substituted or unsubstituted derivatives. researchgate.net This is often attributed to a combination of steric and electronic factors that influence how the molecule binds to its target. The 3,4-dichloro substitution pattern provides a specific electronic and steric profile that appears to be beneficial for certain biological activities.

In studies of related phenylurea compounds, the introduction of electron-withdrawing groups at the para-position has been shown to be beneficial for biological activity. nih.gov For example, a derivative with a para-nitro group (a strong electron-withdrawing group) was significantly more potent than the unsubstituted compound. nih.gov This indicates that a lower electron density on this part of the molecule may be favorable for target binding. The two chlorine atoms in this compound contribute to this electron-withdrawing effect. The interplay of these electronic effects can systematically modify the sensitivity of the urea's carbonyl group to interactions with its biological target. nih.gov

Role of the Phenylethyl Moiety in Modulating Activity

The 1-phenylethyl moiety is another key component of the molecule, and modifications to this group have a profound impact on biological activity. The chirality of this group, the length and branching of the alkyl chain, and substitutions on its phenyl ring are all important factors.

The 1-phenylethyl group contains a chiral center, and the stereochemistry at this position is critical for biological activity. In studies of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, it was found that the S-configuration of the chiral center is crucial for activity. The corresponding R-enantiomer showed very weak inhibition, indicating a specific stereochemical requirement for binding to the biological target. This highlights the importance of the three-dimensional arrangement of the atoms for effective interaction with the target protein.

Modification of the ethyl chain of the phenylethyl moiety can influence the compound's activity. While specific data on elongation and branching for this compound is limited, studies on related urea derivatives provide valuable insights. For example, in a series of complement inhibitors, replacing the methyl group on the chiral carbon with longer alkyl chains did not consistently lead to improved activity, suggesting that the ethyl group may be optimal for fitting into the binding pocket of the target.

Substitutions on the phenyl ring of the phenylethyl moiety also play a significant role in modulating the biological activity of these compounds. In the context of complement inhibitors, a variety of substitutions have been explored. Generally, the structure-activity relationship in this position is considered relatively "flat," meaning that many modifications result in similar or only slightly weaker activity compared to the unsubstituted phenyl group.

However, some trends have been observed. Compounds with electron-donating groups on this phenyl ring tend to exhibit better activity. Conversely, the introduction of electron-withdrawing groups can lead to a significant decrease in activity, in some cases by as much as 30- to 100-fold. This suggests that increased electron density on the phenylethyl phenyl ring is favorable for the biological activity of this class of compounds.

Conformational Flexibility and Steric Hindrance Analysis

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, particularly their conformational flexibility and the steric hindrance imposed by various substituents. The urea functionality itself introduces a degree of conformational restriction due to the partial double bond character of the C-N bonds, arising from the delocalization of non-bonded electrons from the nitrogen atoms to the carbonyl group. nih.gov This results in a relatively planar urea core.

However, the rotational freedom around the single bonds connecting the urea moiety to the 3,4-dichlorophenyl and 1-phenylethyl groups allows the molecule to adopt various conformations. The presence of substituents, especially at the ortho positions of the N-aryl group, can significantly disrupt this planarity. nih.gov For instance, the introduction of bulky groups can lead to a non-planar arrangement due to steric clashes, which can, in turn, influence the molecule's ability to fit into a specific binding pocket of a biological target. nih.gov

Studies on related 1,3-disubstituted ureas have demonstrated that steric factors play a crucial role in their biological activity. For example, in a series of N,N'-diphenyl-N,N'-diethylurea, the amide groups were found to have a nonplanar distortion of approximately 30°. nih.gov This deviation from planarity, influenced by steric hindrance, can be a critical determinant of binding affinity. The interplay between conformational flexibility and steric hindrance dictates the molecule's ability to adopt the optimal conformation for interacting with its biological target.

Hydrogen Bonding and Hydrophobic Interactions in Ligand-Target Binding

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions, with hydrogen bonding and hydrophobic interactions playing pivotal roles. The urea moiety is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

This capacity for hydrogen bonding is often crucial for the interaction of urea-based compounds with protein targets, such as kinases. researchgate.net For instance, X-ray structural studies of 1,3-disubstituted urea inhibitors have shown that the urea moiety can mimic the transition state of enzymatic reactions by forming strong hydrogen bonds with key amino acid residues in the active site, such as aspartate and tyrosine. nih.gov Theoretical studies and experimental data on urea's interaction with proteins suggest that urea can form extensive hydrogen bonds with the protein backbone. researchgate.net

In addition to hydrogen bonding, hydrophobic interactions are critical for the binding affinity and specificity of these compounds. The 3,4-dichlorophenyl and 1-phenylethyl groups of the parent molecule are both hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding pocket. The weakening of hydrophobic interactions is a known mechanism by which urea can denature proteins, highlighting the significance of these forces. nih.govcolumbia.eduresearchgate.net

Comparative Analysis with Other Bioactive Urea and Thiourea (B124793) Scaffolds

The this compound scaffold shares common structural features with a wide range of other bioactive urea and thiourea derivatives that have been extensively studied for various therapeutic applications. A comparative analysis reveals common principles in their structure-activity relationships, as well as key differences that lead to target specificity.

Many urea and thiourea derivatives are known to be potent inhibitors of various enzymes, particularly kinases. researchgate.net For instance, a number of diaryl ureas have been developed as inhibitors of Raf-1 kinase and other cyclin-dependent kinases. researchgate.net Similar to this compound, these compounds typically feature a central urea or thiourea core that acts as a hydrogen-bonding scaffold, flanked by hydrophobic aryl groups that occupy specific pockets in the kinase active site. The substitution pattern on the aryl rings is critical for potency and selectivity. For example, compounds with electron-withdrawing substituents on the terminal phenyl rings have been found to be effective antiproliferative agents. nih.gov

Thiourea derivatives, where the carbonyl oxygen of urea is replaced by a sulfur atom, often exhibit similar biological activities. However, the change from oxygen to sulfur can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule, leading to differences in potency and pharmacokinetic profiles. For example, certain halogenated phenyl-containing heterocyclic thioureas have shown significant anticancer activity. nih.gov

A notable example for comparison is the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), which has demonstrated anticancer effects in melanoma by inducing apoptosis and inhibiting glutathione (B108866) S-transferase (GST) activity. nih.gov This compound shares the dichlorophenyl feature with the subject of this article, underscoring the importance of this particular substitution pattern for biological activity.

The following table provides a comparative overview of different bioactive urea and thiourea scaffolds:

ScaffoldKey Structural FeaturesPrimary Biological Target(s)Reference(s)
This compound Dichlorophenyl group, phenylethyl group(Not specified in provided context)
Diaryl Ureas (e.g., Sorafenib) Two aryl groups attached to the urea nitrogen atomsKinases (e.g., Raf-1, VEGFR) researchgate.net
Diaryl Thioureas Two aryl groups attached to the thiourea nitrogen atomsVarious, including anticancer targets nih.gov
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) Two 3,5-dichlorophenyl groupsGlutathione S-transferase (GST) nih.gov
1,3-Disubstituted Ureas Various alkyl and aryl substituentsSoluble epoxide hydrolase (sEH) nih.gov

This comparative analysis highlights that while the urea or thiourea core provides a fundamental framework for interaction with biological targets, the nature and substitution pattern of the flanking groups are crucial for determining the specific activity and therapeutic potential of the compound.

Mechanistic Investigations and Molecular Interactions

Target Identification and Validation for Specific Biological Activities

Scientific studies have validated the biological activity of 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea by examining its effects on isolated mitochondria from mung beans (Phaseolus aureus L.) and chloroplasts from spinach (Spinacia oleracea L.) nih.govnih.gov. These studies utilized different isomers of the compound, specifically the R- and S-enantiomers, to probe its mechanism of action.

In chloroplasts, the compound was found to act on two distinct sites nih.govnih.gov:

Photosystem II (PSII) Complex : The S-isomer of the compound demonstrated inhibitory effects on electron transport at a site near photosystem II and the oxygen-evolving complex. This was evidenced by the inhibition of photoreduction reactions. In contrast, the R-isomer was a significantly weaker inhibitor of these photoreduction pathways, indicating stereospecificity at this target site.

ATP Synthesis Machinery : Both the R- and S-isomers were found to inhibit photophosphorylation reactions, suggesting a second, non-stereospecific site of action associated with the generation of ATP.

In mitochondria, both enantiomers of this compound were shown to disrupt normal respiratory functions. The primary effects observed were the stimulation of state 4 respiration (the resting state when ADP is limited) and the inhibition of state 3 respiration (the active state when ADP is abundant) nih.govnih.gov. This dual action suggests the compound uncouples electron transport from ATP synthesis. While both isomers were equally effective when malate and succinate were used as substrates, some stereoselectivity was noted with NADH as the substrate, where the R-isomer was a more potent inhibitor of state 3 respiration and a weaker stimulator of state 4 respiration compared to the S-isomer nih.govnih.gov.

The table below summarizes the observed biological activities and the identified targets for the different isomers of the compound.

OrganelleBiological ProcessTarget/Site of ActionEffect of S-isomerEffect of R-isomer
Chloroplasts Electron TransportNear Photosystem II and Oxygen Evolution PathwayInhibitionWeak to no inhibition
PhotophosphorylationATP Synthesis MachineryInhibitionInhibition
Mitochondria State 4 RespirationElectron Transport ChainStimulationStimulation
State 3 RespirationElectron Transport Chain / ATP SynthaseInhibitionStronger Inhibition (with NADH)

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

As of the current available scientific literature, no specific molecular docking simulations for this compound have been published. Therefore, detailed information regarding its binding site, key residue interactions, and predicted binding affinity is not available.

Binding Site Analysis and Key Residue Interactions

There is no published data available from molecular docking studies to identify the specific binding sites or key amino acid residue interactions for this compound with its biological targets.

Prediction of Binding Affinity and Pose

Information regarding the predicted binding affinity and pose of this compound is not available in the public domain, as no molecular docking studies have been reported.

Cellular Pathway Modulation Studies

Based on a thorough review of existing research, there are no studies available that specifically investigate the effects of this compound on the cellular signaling pathways mentioned below.

Effects on Cell Signaling Pathways (e.g., NFAT1 nuclear localization, IL-6 levels)

There is no scientific literature available that describes the effects of this compound on the nuclear localization of Nuclear Factor of Activated T-cells 1 (NFAT1) or on the cellular levels of Interleukin-6 (IL-6).

Microtubule Dynamics Alterations

Currently, there are no published research findings on the impact of this compound on the dynamics of microtubules.

In Vitro Biochemical Assays for Elucidating Mechanisms

Extensive literature searches did not yield specific in vitro biochemical assay data for the compound this compound. While research exists for structurally related diarylurea compounds, detailing their interactions with various biological targets, no direct experimental results for the specified molecule were found.

Studies on analogous compounds have employed a range of biochemical assays to elucidate their mechanisms of action. For instance, various diarylureas have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, with their potency evaluated through calcium mobilization, cAMP, and GTPγS assays nih.gov. Other research has identified urea-based compounds as inhibitors of the transforming growth factor-β type 1 receptor (TGFβR1), with inhibitory activity quantified by IC50 values determined through in vitro bioactivity assays rsc.org. Furthermore, derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as complement inhibitors, with their activity assessed via hemolytic assays nih.gov.

However, without direct studies on this compound, it is not possible to provide specific data tables or detailed research findings regarding its performance in such assays. The table below is a template illustrating how such data would be presented if it were available in the scientific literature.

Interactive Data Table: Hypothetical In Vitro Biochemical Assay Data for this compound

Assay TypeTargetParameter MeasuredResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorophenyl 3 1 Phenylethyl Urea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule. These calculations provide detailed information about the distribution of electrons and the nature of chemical bonds, which are crucial for predicting chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea, the MEP map would be expected to show the most negative potential localized around the oxygen atom of the carbonyl group and the chlorine atoms attached to the phenyl ring, indicating these as likely sites for electrophilic attack. The regions around the N-H protons of the urea (B33335) linkage would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The phenyl rings would show a mixed potential, with the regions of the rings themselves being slightly negative and the hydrogens being positive. This information is critical for understanding how the molecule might interact with biological receptors. mdpi.comnih.govresearchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carbonyl OxygenHighly Negative (Red)Site for electrophilic attack, hydrogen bond acceptor
Chlorine AtomsNegative (Red/Yellow)Electronegative regions
N-H ProtonsHighly Positive (Blue)Site for nucleophilic attack, hydrogen bond donor
Phenyl Rings (π-systems)Slightly Negative (Green/Yellow)Potential for π-π stacking interactions
Aromatic HydrogensPositive (Blue)Weakly acidic protons

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis quantifies the stabilization energy associated with these interactions, which are indicative of intramolecular charge transfer and hyperconjugation. nih.govaimspress.com

In this compound, significant donor-acceptor interactions are expected. The lone pairs on the oxygen and nitrogen atoms of the urea group can act as strong donors, while the antibonding orbitals of the carbonyl group (π* C=O) and the phenyl rings would be the primary acceptors. These interactions contribute to the stability of the molecule and influence the geometry and rotational barriers of the urea linkage. The delocalization of electron density from the nitrogen lone pairs to the carbonyl group is a key feature of the urea moiety. acadpubl.euresearchgate.net

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

Donor Orbital (Filled) Acceptor Orbital (Unfilled) Predicted Stabilization Energy E(2) (kcal/mol) Interaction Type
LP (N) of Ureaπ* (C=O)Highn → π* (Resonance)
LP (O) of Carbonylσ* (N-C)Moderaten → σ* (Hyperconjugation)
π (Phenyl Ring)π* (C=O)Low to Moderateπ → π* (Conjugation)
LP (Cl)σ* (C-C of Phenyl Ring)Lown → σ* (Hyperconjugation)
Note: The stabilization energies are qualitative predictions based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.orglibretexts.org

For this compound, the HOMO is likely to be localized on the dichlorophenyl ring and the urea linkage, as these are the more electron-rich parts of the molecule. The LUMO is expected to be distributed over the carbonyl group and the phenyl rings, which are the more electron-deficient regions. A smaller HOMO-LUMO gap would suggest higher reactivity, while a larger gap would indicate greater stability. malayajournal.orgsapub.orgnih.gov

Table 3: Predicted Frontier Molecular Orbital Characteristics of this compound

Orbital Predicted Localization Chemical Character
HOMODichlorophenyl ring, Urea N-atomsElectron Donating (Nucleophilic)
LUMOCarbonyl group, Phenyl ringsElectron Accepting (Electrophilic)
Property Predicted Value Implication
HOMO-LUMO Energy GapModerateIndicates moderate chemical stability and reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that are important for their biological effects.

The development of a QSAR model for a class of compounds like phenylurea herbicides, which are structurally related to this compound, typically involves several steps. First, a dataset of compounds with experimentally determined biological activities is compiled. Then, for each compound, a set of molecular descriptors (numerical values that represent different aspects of the molecule's structure) is calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govsemanticscholar.orgtaylorfrancis.comukim.mk The predictive power of the model is then validated using both internal and external sets of compounds. rsc.org

For phenylurea derivatives, QSAR models have been successfully developed to predict their herbicidal activity. These models can be used to guide the design of new, more potent compounds by suggesting modifications to the molecular structure that are likely to enhance activity. nih.gov

QSAR studies on phenylurea herbicides have identified several key physicochemical descriptors that are important for their biological activity. These descriptors can be broadly categorized into hydrophobic, electronic, and steric properties.

Hydrophobic Descriptors: The hydrophobicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (log P), is frequently found to be a critical factor. nih.gov For a compound to reach its target site within an organism, it must be able to pass through biological membranes, which requires a certain degree of lipophilicity.

Electronic Descriptors: Electronic properties, such as the Hammett constant (σ), dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), are also important. These descriptors relate to the ability of the molecule to engage in electronic interactions with the target receptor. nih.govresearchgate.net

Steric Descriptors: The size and shape of the molecule, represented by descriptors like molar refractivity (MR) and various topological indices, play a crucial role in determining how well the molecule fits into the binding site of its target protein.

Table 4: Key Physicochemical Descriptors in QSAR Models of Phenylurea Derivatives

Descriptor Class Specific Descriptor Example Influence on Biological Activity
Hydrophobiclog P (Octanol-water partition coefficient)Governs transport and membrane permeability. Often shows a parabolic relationship with activity. nih.gov
ElectronicHammett Constant (σ)Reflects the electron-donating or -withdrawing nature of substituents on the phenyl ring.
Dipole MomentInfluences long-range intermolecular interactions.
EHOMO / ELUMORelates to the molecule's ability to participate in charge-transfer interactions. nih.gov
StericMolar Refractivity (MR)Represents the volume and polarizability of a substituent.
Topological IndicesDescribe the size, shape, and degree of branching of the molecule.

Molecular Dynamics (MD) Simulations

Conformational Dynamics Analysis

Conformational dynamics analysis of this compound would involve simulating the molecule's various spatial arrangements (conformations) and how they change over time. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

A typical conformational analysis would involve:

Energy Minimization: Finding the most stable, low-energy conformation of the molecule.

Sampling Conformational Space: Running simulations at various temperatures to explore the range of possible conformations.

Analysis of Torsional Angles: Monitoring the rotation around key single bonds to identify stable and transient conformations.

Table 1: Hypothetical Torsional Angle Data for Conformational Analysis

Dihedral AngleDescriptionPredominant Angle (degrees)
C1-N1-C(O)-N2Rotation around the urea N-C bond180 (trans)
N1-C(O)-N2-C2Rotation around the other urea N-C bond0 (cis)
C(O)-N2-C2-C3Rotation of the phenylethyl group relative to ureaMultiple low-energy states

Ligand-Protein Complex Stability Simulations

To understand how this compound might interact with a biological target, MD simulations of the ligand-protein complex would be performed. These simulations provide insights into the stability of the binding and the key interactions that maintain it.

Key metrics in such a simulation would include:

Root Mean Square Deviation (RMSD): To measure the stability of the protein and the ligand's position over time. A stable complex would show low RMSD fluctuations.

Hydrogen Bond Analysis: To identify and quantify the hydrogen bonds formed between the ligand and the protein, which are critical for binding affinity.

Interaction Energy Calculations: To estimate the strength of the binding between the ligand and the protein.

Table 2: Illustrative RMSD Data for Ligand-Protein Complex Stability

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.00.0
101.20.8
201.51.1
301.41.0
401.61.2
501.51.1

Solvent Interaction Analysis (e.g., Radial Distribution Functions)

Solvent interaction analysis helps to understand how the molecule interacts with its surrounding solvent, which is typically water in biological systems. Radial Distribution Functions (RDFs) are commonly used to describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

An RDF analysis for this compound in water would likely show:

Sharp peaks indicating strong hydrogen bonding between the urea's oxygen and hydrogen atoms and water molecules.

A structured solvation shell around the hydrophobic dichlorophenyl and phenylethyl groups.

Predictive Analysis of Reactivity and Stability (e.g., Bond Dissociation Energies)

Computational methods can also be used to predict the chemical reactivity and stability of a molecule. One important parameter is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. Lower BDE values indicate weaker bonds that are more susceptible to breaking.

Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate the BDEs for various bonds in this compound. This information is valuable for predicting potential metabolic pathways and degradation products.

Table 3: Representative Calculated Bond Dissociation Energies

BondDescriptionCalculated BDE (kcal/mol)
C(aryl)-ClBond between the dichlorophenyl ring and a chlorine atom~90-95
C(O)-NAmide bond within the urea moiety~80-85
N-C(phenylethyl)Bond connecting the urea to the phenylethyl group~75-80
C(aliphatic)-HA carbon-hydrogen bond on the ethyl chain~98-102

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets for 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea

While initial studies have provided insights into the biological activities of dichlorophenyl urea (B33335) compounds, a vast landscape of potential molecular targets remains to be explored for this compound. The structural motifs present in this compound, namely the dichlorophenyl and phenylethyl urea groups, are found in molecules that interact with a wide array of biological entities. Future research could focus on screening this compound against a panel of novel and underexplored targets implicated in various diseases.

Potential Target Classes:

Kinases: Many urea-based compounds are potent kinase inhibitors. frontiersin.org Investigating the inhibitory activity of this compound against various protein kinases involved in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), could reveal new therapeutic applications. mdpi.com

Enzymes: Enzymes like Sphingosine Kinase 1 (SphK1), which are crucial in cell signaling and are targets for cancer and inflammatory diseases, represent another promising area of investigation. mdpi.com

Receptors: G-protein coupled receptors (GPCRs) and other cell surface receptors are critical for cellular communication and are often dysregulated in disease. Screening for modulatory effects on these receptors could uncover novel pharmacological activities.

A systematic approach, such as high-throughput screening against diverse target families, could efficiently identify new biological activities and pave the way for mechanism-of-action studies.

Advanced Synthetic Methodologies for Structure Optimization

To enhance the potency, selectivity, and pharmacokinetic properties of this compound, advanced synthetic methodologies can be employed for structural optimization. These methods allow for the precise modification of the core scaffold and the introduction of diverse functional groups.

Key Synthetic Strategies:

Molecular Hybridization: This strategy involves combining the pharmacophoric features of this compound with those of other bioactive molecules to create hybrid compounds with potentially synergistic or enhanced activities. mdpi.com

One-Pot Synthesis: Developing efficient one-pot or multi-component reactions can streamline the synthesis of analogues, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. mdpi.commdpi.com

Combinatorial Chemistry: The use of combinatorial chemistry techniques can accelerate the discovery of new derivatives with improved properties by systematically varying the substituents on the phenyl and phenylethyl rings. nih.gov

These advanced synthetic approaches will be instrumental in generating a diverse chemical space around the this compound scaffold, facilitating the identification of lead candidates with superior therapeutic profiles.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the cellular and molecular effects of this compound, the integration of multi-omics data is a powerful approach. By combining genomics, proteomics, and metabolomics, researchers can obtain a holistic view of the biological pathways modulated by the compound. frontiersin.orgnih.gov

Multi-Omics Approaches:

Omics TypePotential Insights
Genomics Identification of genes whose expression is altered by the compound, providing clues about its mechanism of action and potential biomarkers for response. uniroma1.it
Proteomics Analysis of changes in protein expression and post-translational modifications, revealing the direct and indirect protein targets of the compound. uniroma1.it
Metabolomics Characterization of alterations in cellular metabolism, offering insights into the functional consequences of the compound's activity. nih.gov

The integration of these datasets can help to construct detailed molecular networks that illustrate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for patient stratification in future clinical studies. rroij.com

Development of Targeted Delivery Strategies in Preclinical Models

The efficacy of a therapeutic agent can be significantly enhanced by ensuring its delivery to the specific site of action, thereby minimizing systemic exposure and associated side effects. For this compound, the development of targeted delivery systems is a critical area for future preclinical research.

Promising Delivery Systems:

Nanoparticle-Based Carriers: Encapsulating the compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or hydroxyapatite, can improve its solubility, stability, and pharmacokinetic profile. nih.govacs.org These nanoparticles can be further functionalized with targeting ligands to direct them to specific cells or tissues.

Antibody-Drug Conjugates (ADCs): If a specific cell surface receptor is identified as a target, the compound could be conjugated to an antibody that recognizes this receptor, creating an ADC for highly specific delivery. nih.gov

Prodrug Strategies: Designing prodrugs that are activated at the target site by specific enzymes or physiological conditions (e.g., pH) can also enhance tissue-selective drug release. oup.com

Preclinical evaluation of these targeted delivery systems in relevant animal models will be essential to assess their efficacy and safety profiles.

Investigation of Stereochemical Influence on Biological Activity

This compound possesses a chiral center at the alpha-methylbenzyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). nih.govlibretexts.orgyoutube.com The spatial arrangement of atoms in these enantiomers can significantly impact their interaction with chiral biological macromolecules like enzymes and receptors, leading to differences in their biological activity. nih.gov

A study on the optically active isomers of 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU), which is chemically identical to the subject compound, revealed stereospecific effects on the reactions of mitochondria and chloroplasts. nih.gov

Key Findings on Stereoisomers:

IsomerEffect on ChloroplastsEffect on Mitochondria (with NADH substrate)
S-MBPU Inhibited both photoreduction and photophosphorylation. nih.govWeaker inhibitor of state 3 respiration and stronger stimulator of state 4 respiration compared to the R-isomer. nih.gov
R-MBPU Inhibited photophosphorylation but was a very weak inhibitor of photoreduction. nih.govStronger inhibitor of state 3 respiration and weaker stimulator of state 4 respiration than the S-isomer. nih.gov

These findings clearly demonstrate that the stereochemistry of this compound plays a crucial role in its biological activity. nih.gov Future research should focus on the stereoselective synthesis of the individual R and S enantiomers to allow for a more detailed evaluation of their respective pharmacological profiles. This will be critical for identifying the eutomer (the more active enantiomer) and developing a more potent and selective therapeutic agent.

Potential for Combination Studies with Other Preclinical Agents

In many diseases, particularly complex ones like cancer, combination therapy has emerged as a superior strategy to monotherapy. nih.gov The use of multiple agents that act on different molecular pathways can lead to synergistic effects, overcome drug resistance, and improve therapeutic outcomes.

Future preclinical studies should investigate the potential of combining this compound with other therapeutic agents. For instance, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic drugs or targeted therapies. nih.gov

Considerations for Combination Studies:

Mechanism of Action: The choice of combination partners should be guided by the mechanism of action of this compound.

Synergy and Antagonism: In vitro and in vivo studies will be necessary to determine if the combination results in synergistic, additive, or antagonistic effects.

Toxicity: The toxicity profile of the combination therapy must be carefully evaluated to ensure it does not lead to unacceptable adverse effects.

By exploring rational drug combinations, the therapeutic potential of this compound could be significantly expanded.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-Dichlorophenyl)-3-(1-phenylethyl)urea, and how is purity optimized?

Methodological Answer: Synthesis typically involves coupling a substituted phenyl isocyanate with an amine. For example, 3,4-dichlorophenyl isocyanate can react with 1-phenylethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize HCl by-products . Optimization of yield (up to 85%) and purity (>95%) is achieved through controlled reaction conditions (temperature, stoichiometry) and efficient by-product recovery, such as HCl scrubbing or methanol distillation . Post-synthesis purification via column chromatography or recrystallization further enhances purity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and urea linkage integrity. For example, urea NH protons appear as broad singlets near δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 335.05) and isotopic patterns consistent with Cl substituents .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Urea carbonyl stretches (~1640–1680 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) are diagnostic .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Hemolytic Assays: Used to evaluate complement inhibition activity, as demonstrated in studies of structurally related urea derivatives. IC50_{50} values are determined via dose-response curves .
  • Cytotoxicity Assays: MTT or resazurin-based assays in cell lines (e.g., HepG2) assess cell viability at varying concentrations (e.g., 10–100 µM) .
  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures binding affinity to target proteins (e.g., complement components) .

Advanced Research Questions

Q. How do structural modifications of the phenyl or phenylethyl groups influence inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance stability and binding to hydrophobic pockets in target proteins. For example, 3,4-dichloro substitution increases complement inhibition compared to methoxy groups .
  • Phenylethyl Chain Length: Shorter chains (e.g., methyl vs. ethyl) reduce steric hindrance, improving IC50_{50} values from 50 µM to <10 µM in optimized analogs .
  • Urea Linkage Replacement: Thiourea analogs exhibit altered binding kinetics due to sulfur’s polarizability, as shown in computational studies .

Q. What computational strategies predict binding modes and affinity of this compound?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina): Models interactions with biological targets (e.g., complement C3b) by simulating ligand-receptor binding energies. Key residues (e.g., Arg456, Glu1032) form hydrogen bonds with the urea moiety .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical binding interactions .

Q. What are the primary environmental metabolites of this compound, and how are they detected?

Methodological Answer: Degradation pathways involve:

  • N-Demethylation: Produces 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), identified via LC-MS/MS with MRM transitions (m/z 219 → 127) .
  • Urea Cleavage: Yields 3,4-dichloroaniline (DCA), detected using GC-MS with electron capture detection (ECD) .
  • Soil Sorption Studies: Metabolite persistence is quantified using 14^{14}C-labeled analogs in soil columns, with extraction via accelerated solvent extraction (ASE) .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours. Degradation products are profiled using UPLC-QTOF-MS .
  • Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~220°C) .
  • Photostability Testing: UV irradiation (λ = 254 nm) in a solar simulator identifies photo-degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.